N-(1,3-benzodioxol-5-ylmethyl)-3-(1,3-benzothiazol-2-yl)pyrazine-2-carboxamide
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Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-3-(1,3-benzothiazol-2-yl)pyrazine-2-carboxamide is a complex organic compound that features a combination of benzodioxole, benzothiazole, and pyrazine moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-3-(1,3-benzothiazol-2-yl)pyrazine-2-carboxamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzodioxole Moiety: This can be synthesized from catechol and formaldehyde under acidic conditions.
Synthesis of the Benzothiazole Moiety: This can be prepared from 2-aminothiophenol and formic acid.
Construction of the Pyrazine Ring: This can be achieved through the condensation of appropriate diamines and diketones.
Coupling Reactions: The final step involves coupling the benzodioxole and benzothiazole moieties with the pyrazine ring under suitable conditions, often using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-ylmethyl)-3-(1,3-benzothiazol-2-yl)pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could yield alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: Potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: As an intermediate in the synthesis of dyes, pigments, or other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-3-(1,3-benzothiazol-2-yl)pyrazine-2-carboxamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
N-(1,3-benzodioxol-5-ylmethyl)-3-(1,3-benzothiazol-2-yl)pyrazine-2-carboxamide: shares structural similarities with other benzodioxole and benzothiazole derivatives.
Benzodioxole Derivatives: Known for their presence in various natural products and synthetic drugs.
Benzothiazole Derivatives: Often found in compounds with antimicrobial and anticancer activities.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which may confer unique biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C20H14N4O3S |
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Molecular Weight |
390.4 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-(1,3-benzothiazol-2-yl)pyrazine-2-carboxamide |
InChI |
InChI=1S/C20H14N4O3S/c25-19(23-10-12-5-6-14-15(9-12)27-11-26-14)17-18(22-8-7-21-17)20-24-13-3-1-2-4-16(13)28-20/h1-9H,10-11H2,(H,23,25) |
InChI Key |
WFCKGVUWHBSMPI-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=NC=CN=C3C4=NC5=CC=CC=C5S4 |
Origin of Product |
United States |
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